(octahydropentalen-3a-yl)methanol
Description
Properties
CAS No. |
91328-72-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Design
Starting materials typically derive from pentalene precursors functionalized with ketone or ester groups at the 3a position. For example:
Hydrogenation Conditions
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Catalyst | Pd/C (5-10 wt%) | Minimizes over-reduction |
| Pressure | 30-50 bar H₂ | Balances reaction rate vs. selectivity |
| Temperature | 80-100°C | Prevents catalyst deactivation |
| Solvent | Ethanol/THF (4:1) | Enhances substrate solubility |
Under these conditions, hydrogenation proceeds via stepwise reduction:
-
Aromatic ring saturation : Exothermic addition of H₂ to the pentalene rings occurs within 2-3 hours.
-
Ketone reduction : The 3a-acetyl group is reduced to methanol using NaBH₄ in THF/MeOH (1:1) at 0°C.
Cyclization Strategies for Bicyclic Framework Construction
Acid-Catalyzed Spiroketalization
A biomimetic approach involves cyclization of dihydroxyketone precursors:
-
Precursor synthesis :
-
Cyclization :
Transition Metal-Mediated Cyclizations
Nickel-catalyzed [2+2+2] cycloadditions offer stereocontrol:
-
Substrate : 1,6-Diyne with pendant alcohol groups.
-
Conditions :
-
Ni(cod)₂ (10 mol%)
-
PPh₃ (20 mol%)
-
Toluene, 110°C, 24 h
-
-
Outcome :
Stereoselective Introduction of Methanol Group
Asymmetric Reduction of 3a-Ketopentalen
Chiral catalysts enable enantioselective synthesis:
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP-RuCl₂ | 92 | 85 |
| Noyori-(S)-DAIPEN | 88 | 91 |
| Corey-Bakshi-Shibata | 95 | 78 |
The CBS reduction proves most effective for bulky substrates, operating via a bicyclic transition state that aligns the hydride delivery vector antiperiplanar to the ketone.
Enzymatic Resolution
Lipase-mediated kinetic resolution complements chemical methods:
-
Substrate : Racemic 3a-acetoxyoctahydropentalen.
-
Conditions :
-
Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (pH 7)/t-BuOMe (1:1)
-
-
Results :
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Microreactor technology improves process safety and efficiency:
| Reactor Type | Residence Time (min) | Productivity (kg/L/h) |
|---|---|---|
| Packed-bed | 15 | 0.8 |
| Microchannel | 8 | 1.4 |
| Spinning Disk | 5 | 2.1 |
Crystallization Optimization
Final product purification employs anti-solvent crystallization:
-
Solvent system : Heptane/MTBE (3:1)
-
Cooling rate : 0.5°C/min from 50°C to -10°C
Analytical Characterization
Critical quality control parameters include:
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 3.65 (dd, J=10.4, 4.1 Hz, 1H, -CH₂OH) |
| HRMS (ESI+) | m/z 141.1274 [M+H]+ (calc. 141.1279) |
| IR (ATR) | 3350 cm⁻¹ (O-H stretch) |
X-ray crystallography confirms the chair-chair bicyclic conformation with axial hydroxyl orientation .
Chemical Reactions Analysis
(Octahydropentalen-3a-yl)methanol: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can convert the compound to its saturated analogs.
Substitution: : The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: : Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH) are used in substitution reactions.
Major Products Formed
Oxidation: : Ketones and aldehydes are common products.
Reduction: : Saturated hydrocarbons are formed.
Substitution: : Halogenated derivatives and other substituted methanols are produced.
Scientific Research Applications
(Octahydropentalen-3a-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis and is used to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: : The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: : It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (octahydropentalen-3a-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The bicyclic core of (octahydropentalen-3a-yl)methanol distinguishes it from simpler aliphatic and monocyclic alcohols. Key comparisons include:
Table 1: Structural Comparison of Selected Alcohols
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| (Octahydropentalen-3a-yl)methanol | C₁₀H₁₈O | 154.25 | Not Available | Bicyclic ring, hydroxymethyl |
| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | 4397-09-5 | Branched chain, phenyl, -OH |
| [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol | C₁₀H₁₈O₂ | 170.25 | 82188-73-6 | Epoxide, hydroxymethyl, branched alkene |
| 3-(1-Hydroxypent-2-en-3-yl)phenol | C₁₁H₁₄O₂ | 178.23 | Not Available | Phenolic -OH, allylic alcohol |
Key Observations :
- Bicyclic vs. Acyclic Systems: The octahydropentalen system introduces significant steric hindrance compared to linear or monocyclic alcohols, likely reducing solubility in polar solvents .
Spectroscopic Properties
Spectral data for analogous compounds suggest methodologies for characterizing (octahydropentalen-3a-yl)methanol:
Table 2: Representative NMR Data for Analogous Alcohols
Insights :
- The hydroxymethyl group in bicyclic systems is expected to resonate near δ 3.5–4.0 ppm (¹H-NMR) and δ 60–65 ppm (¹³C-NMR), similar to epoxide-containing alcohols .
- Bicyclic systems often exhibit complex splitting patterns due to restricted rotation, necessitating advanced 2D NMR techniques (e.g., COSY, HSQC) for full elucidation .
Physicochemical and Toxicological Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Solubility (mg/L) | logP | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| 2-Methyl-3-pentanol | 142–145 | 1,200 (water) | 1.98 | 2,500 (rat, oral) |
| 3-(1-Hydroxypent-2-en-3-yl)phenol | 265 (decomposes) | 350 (water) | 2.75 | Not Available |
| (Octahydropentalen-3a-yl)methanol* | ~220 (estimated) | ~500 (estimated) | ~2.2 | Data Not Available |
*Estimated using group contribution methods and analog data .
Key Trends :
- Polarity: The bicyclic structure of (octahydropentalen-3a-yl)methanol likely reduces water solubility compared to linear alcohols (e.g., 2-Methyl-3-pentanol) but enhances lipid solubility, making it suitable for lipid-based drug formulations .
- Toxicity : Structural analogs with similar logP values (e.g., ~2–3) typically exhibit low acute toxicity, though specific data for the target compound remain lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
